molecular formula C22H26Cl2O4 B8485989 ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate

Cat. No.: B8485989
M. Wt: 425.3 g/mol
InChI Key: XVGKVGHNBPBMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is an organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, a propoxy linkage, and an ethoxypropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxyphenylpropionic acid in the presence of a suitable coupling agent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The propoxy linkage and ethoxypropionate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with methoxy groups instead of dichloro groups.

    3,4-Dichlorophenethylamine: A simpler compound with a similar dichlorophenyl group.

    4-Hydroxyphenylpropionic acid: Shares the phenylpropionic acid moiety.

Uniqueness

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichlorophenyl and ethoxypropionate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H26Cl2O4

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate

InChI

InChI=1S/C22H26Cl2O4/c1-3-26-21(15-22(25)27-4-2)17-8-10-18(11-9-17)28-13-5-6-16-7-12-19(23)20(24)14-16/h7-12,14,21H,3-6,13,15H2,1-2H3

InChI Key

XVGKVGHNBPBMHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCCCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-ethoxy-3-(4-hydroxyphenyl)propionate (100 mg, 0.420 mmol) produced in Example 1 (1C) and 3-(3,4-dichlorophenyl)propanol (129 mg, 0.630 mmol) synthesized in (11A) were dissolved in tetrahydrofuran (10 mL), and triphenylphosphine (178 mg, 0.680 mmol) and a 40% diethyl azodicarboxylate toluene solution (309 μL, 0.680 mmol) were added thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at 50° C. for 4 hours. After the reaction solution was cooled to room temperature, the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 95:5 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (130 mg, yield: 73%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate toluene
Quantity
309 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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